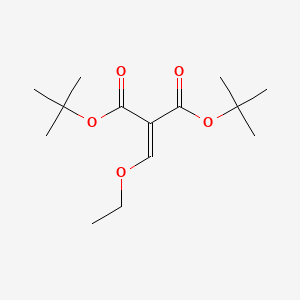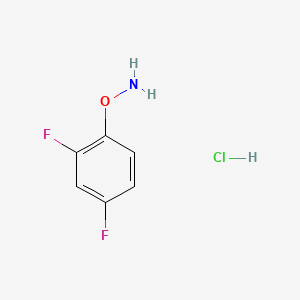
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C6H5F2NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,4-difluorophenyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-difluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, electrodialysis coupled with oxime hydrolysis reactions can be employed to produce hydroxylamine derivatives, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, reacting with electrophilic centers in various substrates. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes and hydrazones. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent formation of the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride: Similar in structure but with chlorine atoms instead of fluorine.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains multiple fluorine atoms on the benzyl group.
Uniqueness
O-(2,4-Difluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and stability. Fluorine atoms are highly electronegative, which can influence the electronic properties of the compound and make it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis and other applications.
Propriétés
Formule moléculaire |
C6H6ClF2NO |
|---|---|
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
O-(2,4-difluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5F2NO.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H,9H2;1H |
Clé InChI |
VULKGJNLFGRIGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)ON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


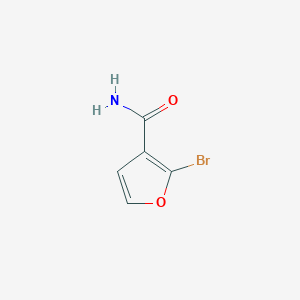

![O-[4-(tert-Butyl)phenyl]hydroxylamine](/img/structure/B13698286.png)
![(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13698289.png)
![Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B13698294.png)
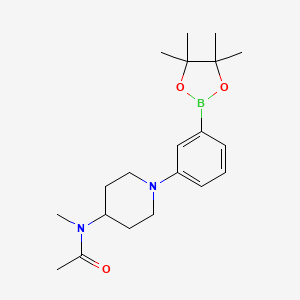

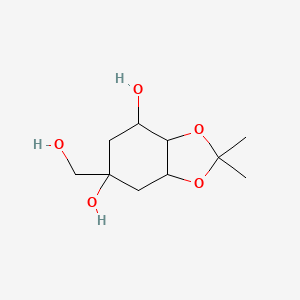


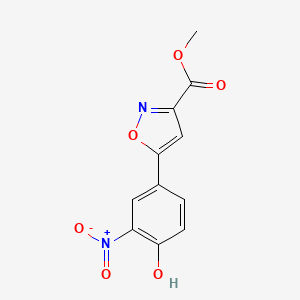
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
